molecular formula C16H16N2O2S B2706246 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1172864-46-8

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2706246
CAS No.: 1172864-46-8
M. Wt: 300.38
InChI Key: IERMWZVSPUERBI-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a benzothiazole core fused with a furan-3-carboxamide moiety, designed for advanced pharmaceutical and biological research. The compound's structure is characterized by a 5,7-dimethyl-substituted benzothiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with critical biological targets . The incorporation of the 2,5-dimethylfuran carboxamide group adds specific steric and electronic properties, potentially enhancing target selectivity and metabolic stability . Benzothiazole derivatives, particularly 2-substituted analogues like this compound, have demonstrated significant and broad-spectrum biological properties in scientific investigations, including potent antitumor, antimicrobial, and anti-inflammatory activities . The antitumor activity is often linked to mechanisms such as the induction of apoptosis (programmed cell death) and the disruption of cell cycle progression in various cancer cell lines . The structural features of this compound make it a valuable intermediate for exploring new therapeutic agents. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for drug discovery campaigns . This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-8-5-9(2)14-13(6-8)17-16(21-14)18-15(19)12-7-10(3)20-11(12)4/h5-7H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMWZVSPUERBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Research indicates that N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibits various biological activities:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cell lines through mitochondrial pathways.
    • Cell cycle arrest at the S-phase, inhibiting proliferation.

Case Study : A study on HepG2 liver cancer cells showed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to significant cell death.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

  • Bacterial Activity : Exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties.

Data Table: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
Candida albicans12

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for drug development in several therapeutic areas:

Cancer Therapeutics

Given its ability to induce apoptosis and inhibit cell proliferation, this compound could be developed as a novel anticancer agent targeting specific cancer types.

Antimicrobial Agents

With its demonstrated antimicrobial properties, it may serve as a basis for developing new antibiotics or antifungals to combat resistant strains.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.
  • Combination Therapies : Exploring synergistic effects with existing drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a benzothiazole core (fused benzene-thiazole system), which enhances aromaticity and planar rigidity compared to monocyclic thiazoles. The 5,7-dimethyl substitution may influence electronic properties and steric bulk .
  • Analogs (w, x, y, z): Feature monocyclic thiazole rings.

Functional Group Linkages

  • Target Compound : Utilizes an amide bond (-CONH-) to connect the benzothiazole and furan moieties. Amides are generally stable under physiological conditions and participate in hydrogen bonding, which could enhance target interactions.
  • Analogs (w, x, y, z): Employ carbamate linkages (-OCONH-).

Substituent Profiles

Compound Substituents Hypothetical Impact
Target Compound 5,7-dimethyl (benzothiazole); 2,5-dimethyl (furan) Increased lipophilicity and steric hindrance; may enhance membrane permeability.
Analogs (w, x, y, z) Hydroperoxy, methyl, phenyl, and hydroxy groups on thiazole or side chains Hydroperoxy groups introduce polarity and oxidative sensitivity; phenyl groups may enhance π-π stacking.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_2O_2S with a molecular weight of 288.36 g/mol. The compound features a benzothiazole moiety linked to a furan carboxamide structure, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The results indicated that compounds with similar structural features can induce apoptosis through the activation of procaspase-3 to caspase-3, leading to cancer cell death .

Table 1: In Vitro Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 8jU93710.5Procaspase-3 activation
Compound 8kMCF-78.0Procaspase-3 activation
This compoundA549TBDTBD

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Procaspase Activation : The compound activates procaspase pathways leading to apoptosis.
  • DNA Interaction : Similar compounds have shown a tendency to bind with DNA in the minor groove, potentially disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in cancer cells, further promoting apoptosis .

Structure-Activity Relationships (SAR)

SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:

  • Benzothiazole Moiety : Essential for anticancer activity; modifications can enhance potency.
  • Furan Ring : Contributes to the lipophilicity and cellular uptake of the compound.

Table 2: Key Structural Features Affecting Activity

Structural FeatureImpact on Activity
Benzothiazole RingEssential for activity
Nitro GroupEnhances cytotoxicity
Furan SubstitutionAffects solubility and permeability

Case Studies

A notable study involved the synthesis and evaluation of various benzothiazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines using both 2D and 3D assays. Results indicated that while some compounds showed high efficacy in 2D assays, their effectiveness decreased in 3D models, highlighting the importance of testing in more physiologically relevant systems .

Q & A

Q. What are the typical synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A general approach includes:
  • Step 1 : Preparation of the benzothiazole-2-amine precursor via condensation of substituted anilines with thiourea derivatives under acidic conditions.
  • Step 2 : Coupling with 2,5-dimethylfuran-3-carboxylic acid derivatives. For example, reacting 2-aminobenzothiazole with 2,5-dimethylfuroyl chloride in anhydrous dioxane with triethylamine as a base .
  • Optimization :
  • Solvent choice : Anhydrous dioxane or DMF improves solubility and reaction efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Recrystallization from alcohol-DMF mixtures enhances purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions and electronic environments. For example, methyl groups on the benzothiazole and furan rings show distinct singlet peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₇N₃O₃S) .
  • X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and intermolecular interactions. This is critical for understanding 3D conformation and packing .

Q. What analytical techniques ensure purity and structural integrity during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., Merck F254) with UV visualization .
  • Melting Point Analysis : Uncorrected melting points confirm consistency with literature values.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) or DNA. Focus on the benzothiazole moiety’s planarity and furan’s electron-rich regions .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and charge distribution. For example, electron-withdrawing groups on benzothiazole enhance binding to hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time to prioritize derivatives for synthesis .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection (e.g., NCI-60 panel for anticancer studies) and incubation time .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 5,6-dimethyl vs. 4,7-dimethyl benzothiazole) to identify critical substituents .

Q. How do structural modifications influence pharmacological activity and selectivity?

  • Methodological Answer :
  • SAR Studies :
  • Benzothiazole Modifications : Adding electron-donating groups (e.g., -OCH₃) increases DNA intercalation, while halogens (e.g., -Br) enhance metabolic stability .
  • Furan Ring Adjustments : Methyl groups at positions 2 and 5 reduce steric hindrance, improving target binding .
  • Selectivity Profiling : Use kinase inhibition assays (e.g., EGFR, HER2) to correlate substituent effects with target specificity .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL handles twinned crystals by refining Flack parameters to resolve ambiguous electron density maps .
  • Hydrogen Bond Analysis : Compare intermolecular H-bond networks (e.g., furan O-atom interactions) across polymorphs to explain solubility differences .

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